molecular formula C19H18N4O2S B2808507 (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2035018-80-3

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2808507
CAS No.: 2035018-80-3
M. Wt: 366.44
InChI Key: WPOPHRDOYPAXEA-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a pyridopyrimidinone derivative featuring a piperidine moiety substituted with a thiophene-acryloyl group. Its core structure includes a pyrido[2,3-d]pyrimidin-4-one scaffold, distinguishing it from the more commonly studied pyrido[3,4-d]pyrimidin-4-one analogs (e.g., compounds in –10).

Properties

IUPAC Name

3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c24-17(6-5-15-3-2-12-26-15)22-10-7-14(8-11-22)23-13-21-18-16(19(23)25)4-1-9-20-18/h1-6,9,12-14H,7-8,10-11H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOPHRDOYPAXEA-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[2,3-d]pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the thiophene moiety: The thiophene group is often introduced through palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Formation of the acrylamide linkage: This step involves the reaction of the piperidine derivative with an acrylamide precursor under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide linkage can be reduced to form the corresponding amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Amines derived from the acrylamide linkage.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate enzymes involved in key biological pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: The compound could interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

The target compound’s pyrido[2,3-d]pyrimidin-4(3H)-one core differs from pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., ) in the position of the nitrogen atoms. This positional isomerism can alter binding affinity to biological targets, such as kinases or neurotransmitter receptors, due to changes in hydrogen-bonding and steric interactions . For instance, highlights that pyrido[2,3-d]pyrimidinones with aminoethyl substituents exhibit anxiolytic and analgesic effects, suggesting scaffold-dependent pharmacological profiles.

Substituent Analysis

Piperidine Modifications

The piperidine ring in the target compound is substituted with a thiophen-2-yl acryloyl group. In contrast, analogs in –10 feature piperidine or piperazine rings modified with:

  • Halogenated aryl groups (e.g., 3,4-dichlorobenzyl in -difluorophenyl in ) .
  • Heteroaromatic systems (e.g., pyridin-2-yl piperazine in ) .
  • Alkyl or silyl-protected groups (e.g., trimethylsilylethoxymethyl in ) .

The thiophene-acryloyl substituent confers distinct electronic and steric properties. Thiophene’s lower electronegativity compared to halogens may reduce polar interactions but enhance membrane permeability. The acryloyl group’s conjugation system could stabilize binding conformations, unlike the flexible ethylenediamine chains in ’s compounds .

Pyrazole and Other Linkers

Many analogs (e.g., ) incorporate pyrazole-ethyl-piperidine linkers, whereas the target compound uses a direct piperidine-acryloyl-thiophene linkage. Pyrazole-containing derivatives often show improved solubility due to hydrogen-bonding capacity, but the target compound’s simpler linker may reduce synthetic complexity .

Physicochemical and Pharmacological Properties

Lipophilicity and Solubility

The thiophene ring increases lipophilicity (clogP ≈ 3.5 estimated) compared to halogenated analogs (e.g., 3,4-dichlorobenzyl derivatives, clogP ≈ 4.2) but remains less polar than pyridine-containing compounds (e.g., ’s pyridinyl piperazine, clogP ≈ 2.8) . The acryloyl group may reduce solubility relative to morpholine or piperazine substituents () .

Tabulated Comparison of Key Analogs

Compound ID Core Scaffold Piperidine Substituent Synthetic Yield (%) Key Properties/Activities Reference
Target Compound Pyrido[2,3-d]pyrimidin-4-one (E)-3-(Thiophen-2-yl)acryloyl N/A High lipophilicity (estimated)
(50e) Pyrido[3,4-d]pyrimidin-4-one 3,4-Dichlorobenzyl 43 Kinase inhibition
(54m) Pyrido[3,4-d]pyrimidin-4-one 2,4-Difluorophenyl 42 Improved solubility
(Compound III) Pyrido[2,3-d]pyrimidin-4-one 2-Piperidinylethyl N/A Anxiolytic, analgesic

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one?

  • Methodology : Multi-step synthesis typically involves constructing the pyrido[2,3-d]pyrimidin-4(3H)-one core first, followed by introducing the piperidin-4-yl substituent via nucleophilic substitution. The acryloyl-thiophene moiety is then added through a conjugate addition or palladium-catalyzed coupling. Key steps include:

  • Core formation : Cyclization of aminopyridine derivatives with carbonyl reagents under reflux conditions (e.g., DMF or DMSO as solvents) .
  • Piperidine substitution : Use of coupling agents (e.g., EDC/HOBt) to link the piperidine ring to the pyrimidinone core .
  • Acryloyl-thiophene addition : Stereoselective introduction via Heck reaction or Wittig olefination to ensure the (E)-configuration .
    • Optimization : Reaction temperatures (e.g., 80–120°C), inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane eluents) are critical .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for (E)-configuration) and substituent integration .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₀H₁₈N₄O₂S) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
    • Crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve ambiguities in substituent orientation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s bioactivity in kinase inhibition assays?

  • Hypothesis : The pyrido[2,3-d]pyrimidin-4(3H)-one core mimics ATP-binding motifs in kinases, while the acryloyl-thiophene group enhances hydrophobic interactions.
  • Experimental validation :

  • Docking studies : Use Schrödinger Suite or AutoDock to model interactions with kinase ATP-binding pockets (e.g., EGFR or VEGFR2) .
  • Enzymatic assays : Measure IC₅₀ values against purified kinases, comparing with control inhibitors (e.g., staurosporine) .
  • Mutagenesis : Identify critical kinase residues (e.g., gatekeeper mutations) affecting binding affinity .

Q. How can structural modifications improve metabolic stability without compromising potency?

  • Strategies :

  • Fluorination : Replace labile protons (e.g., methyl groups) with trifluoromethyl moieties to resist CYP450 oxidation .
  • Piperidine ring optimization : Introduce electron-withdrawing groups (e.g., -NO₂) or rigidify the ring via sp³ hybridization to reduce metabolic cleavage .
  • Prodrug design : Mask polar groups (e.g., acryloyl) with ester or amide linkers for enhanced oral bioavailability .
    • Validation :
  • Microsomal stability assays : Compare half-life (t₁/₂) in human liver microsomes .
  • Pharmacokinetic profiling : Assess Cmax and AUC in rodent models .

Q. What strategies can resolve discrepancies in biological activity data across different studies?

  • Root causes : Variability in assay conditions (e.g., cell lines, serum concentrations) or compound solubility.
  • Solutions :

  • Standardized protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and serum-free media to minimize confounding factors .
  • Solubility enhancement : Pre-dissolve the compound in DMSO (≤0.1% final concentration) or use cyclodextrin-based formulations .
  • Dose-response validation : Repeat assays with a 10-point dilution series to confirm IC₅₀ trends .

Q. How can computational modeling aid in optimizing the pharmacokinetic properties of this compound?

  • Tools and Workflows :

  • ADMET prediction : Use SwissADME or QikProp to estimate logP, solubility, and blood-brain barrier permeability .
  • Metabolic site prediction : GLORY or StarDrop to identify vulnerable sites for CYP450-mediated oxidation .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes for proposed analogs .
    • Case study : A chromeno-pyrimidine derivative optimized via computational modeling showed improved oral bioavailability (F = 65% in rats) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.